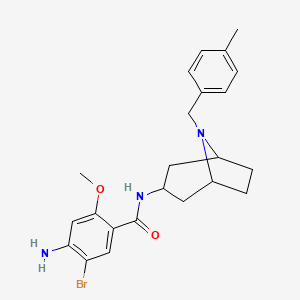
L-N-(3-(Bis(2-chloroethyl)amino)-4-methylbenzoyl)tyrosine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its bis(2-chloroethyl)amino functional group, which is a hallmark of nitrogen mustards, a class of cytotoxic agents used in chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable base to form bis(2-chloroethyl)amine.
Attachment to the benzoyl group: The bis(2-chloroethyl)amine is then reacted with 4-methylbenzoyl chloride under controlled conditions to form the intermediate compound.
Coupling with L-tyrosine: The intermediate is then coupled with L-tyrosine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: for the initial formation of bis(2-chloroethyl)amine.
Continuous flow reactors: for the coupling reactions to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt undergoes several types of chemical reactions:
Substitution reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, particularly with nucleophiles like thiols and amines.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution reactions.
Oxidizing agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
Substitution products: These include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation products: These can include sulfoxides and sulfones when thiols are used as nucleophiles.
Applications De Recherche Scientifique
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA alkylation and repair mechanisms.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its cytotoxic properties.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The compound exerts its effects primarily through DNA alkylation. The bis(2-chloroethyl)amino group forms highly reactive aziridinium ions, which alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, preventing DNA replication and transcription, ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard with similar DNA alkylating properties.
Melphalan: Used in the treatment of multiple myeloma.
Uniqueness
N-[3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl]-L-tyrosine sodium salt is unique due to its specific structure, which combines the cytotoxic bis(2-chloroethyl)amino group with the amino acid L-tyrosine, potentially offering targeted therapeutic effects .
Propriétés
Numéro CAS |
52616-30-5 |
|---|---|
Formule moléculaire |
C21H23Cl2N2NaO4 |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
sodium;(2S)-2-[[3-[bis(2-chloroethyl)amino]-4-methylbenzoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C21H24Cl2N2O4.Na/c1-14-2-5-16(13-19(14)25(10-8-22)11-9-23)20(27)24-18(21(28)29)12-15-3-6-17(26)7-4-15;/h2-7,13,18,26H,8-12H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t18-;/m0./s1 |
Clé InChI |
KSODCNQBMBVLAJ-FERBBOLQSA-M |
SMILES isomérique |
CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)[O-])N(CCCl)CCCl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




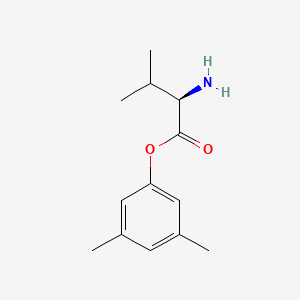
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
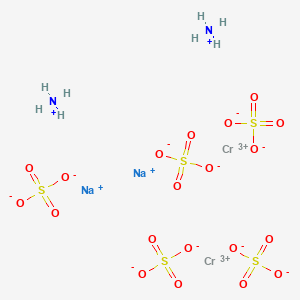

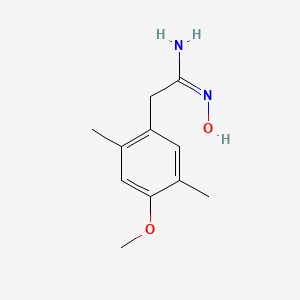
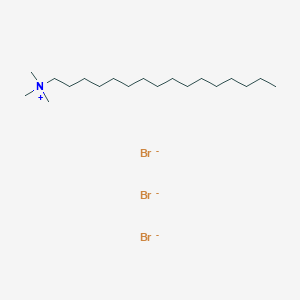
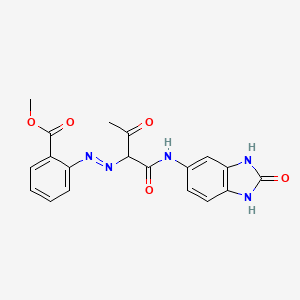
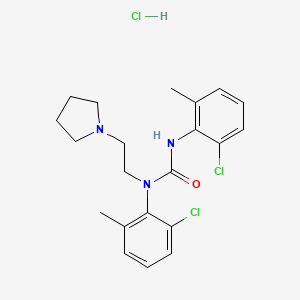
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)

![7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-](/img/structure/B13807391.png)
